![molecular formula C8H12O2 B1273406 Methyl Bicyclo[3.1.0]hexane-6-carboxylate CAS No. 90199-02-3](/img/structure/B1273406.png)

Methyl Bicyclo[3.1.0]hexane-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Improved Synthesis of Methyl Analogues

An efficient synthesis method for C4α- and C4β-methyl-substituted analogues of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate has been developed, which are significant in studying metabotropic glutamate receptor function. The synthesis exploits an unexpected facial selectivity in the bicyclo[3.1.0]hexane ring system, allowing for highly stereoselective and high-yielding introduction of the methyl substituents .

Synthesis of Methyl Substituted Bicyclo[3.2.0]hept-3-en-6-ones

Methyl mono- or bisubstituted 3-hydroxy-6-alkenoic acids have been converted to bicyclo[3.2.0]hept-3-en-6-ones using acetic anhydride and potassium acetate, yielding fair to good results. This method is broadly applicable for preparing methyl derivatives across the five-membered ring. Additionally, the synthesis of filifolone and its derivatives demonstrates a general method for geminal dimethylation of the intermediate compounds .

Stereochemistry of Methyl Substituted Bicyclo[2.2.1]heptane-2-carboxaldehydes

Three methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes have been synthesized, with their stereochemistry determined by NMR. The stability and endo/exo isomer ratios of these aldehydes were predicted by MM2 model calculations, which showed fair agreement with experimental observations .

Conformationally Restricted Methionine Analogue

The synthesis of a methionine analogue involved amination of a lithium enolate followed by hydrolysis. The crystal and molecular structure was determined by X-ray analysis. Electrochemical oxidation studies revealed two oxidation waves, and controlled potential electrolysis yielded sulfoxides as diastereomers .

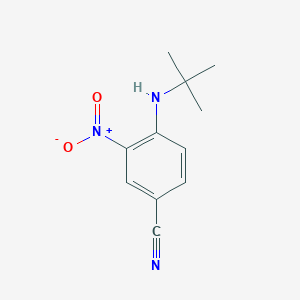

New Synthesis of 2-Substituted 6-endo-(methylthio)bicyclo[2.2.1]heptanes

A new synthesis method for 2-endo-substituted-6-endo(methylthio)bicyclo[2.2.1]heptanes has been presented, particularly suitable for compounds with hydroxy and amino substituents. The synthesis and crystal structure of a conformationally restricted methionine analogue were also reported .

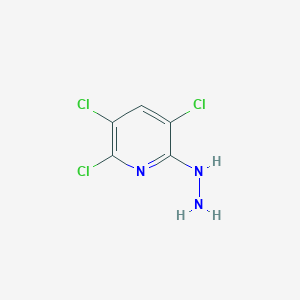

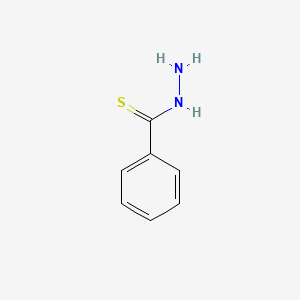

Molecular Structure of Methyl exo-Bicyclo[3.1.0]hexane-6,6-dicarboxylate

The molecule adopts a boat-like conformation with methoxycarbonyl substituents in the endo position. In the crystal structure, molecules form centrosymmetric O—H⋯O hydrogen-bonded dimers arranged in layers .

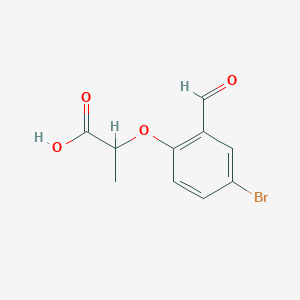

Crystal and Molecular Structures of Methyl Diepoxy-bicyclo[4.1.0]heptane Carboxylates

X-ray crystal analysis identified the structures of two isomers produced by photosensitized oxygenation. The compounds contain a six-membered ring with planar fragments and epoxide groups tilted from the plane. The structures were solved by the tangent formula phasing method and refined by full-matrix least-squares .

Triplet Sensitized Isomerization of Methyl Tetracycloheptane Carboxylate

The valence isomerization mechanism between methyl tetracycloheptane carboxylate and its diene-carboxylate counterpart under triplet sensitization was studied. An equilibrium state between a 1,3-biradical intermediate and a triplet state was estimated, and the triplet energy levels of the compounds were determined .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Drug Development

Methyl Bicyclo[3.1.0]hexane-6-carboxylate has been explored as a potential neuroprotective drug. Radiolabeling studies using C-11 have shown that this compound can cross the brain-blood barrier and accumulate in cortical brain areas, suggesting its potential for neurological applications (Yu et al., 2003).

Core Structure in Bioactive Compounds

This compound is recognized for its diverse biological activities and serves as a core structure in various bioactive compounds. It has been used as a conformationally locked analogue of nucleoside building blocks and in the synthesis of potent broad-spectrum antibiotics, highlighting its versatility in medicinal chemistry (Jimeno et al., 2011).

Synthesis and Chemical Research

The compound plays a significant role in chemical synthesis and research. It has been used in novel asymmetric syntheses involving key steps like the retro-Diels-Alder reaction, demonstrating its utility in creating enantiomerically pure intermediates (Moher, 1996).

Metabotropic Glutamate Receptor Function Studies

Derivatives of Methyl Bicyclo[3.1.0]hexane-6-carboxylate are important tools in studying metabotropic glutamate receptor function. Efficient syntheses of these derivatives have been achieved, facilitating research in neurotransmitter regulation (Henry et al., 2012).

Pharmaceutical Sciences

In pharmaceutical sciences, it is involved in the development of thromboxane A2 receptor antagonists and shows potential in inhibiting platelet aggregation, a crucial factor in cardiovascular health (Kamata et al., 1990).

Zukünftige Richtungen

Bicyclobutanes, which include the bicyclo[3.1.0]hexane structure, are intriguing building-blocks in organic chemistry due to their heightened reactivity . There is renewed demand for practical routes to more structurally diverse compounds from the pharmaceutical industry as it searches for the next generation of therapeutics . Therefore, the development of novel, efficient, and green methods for the synthesis of these derivatives is a promising area of future research .

Eigenschaften

IUPAC Name |

methyl bicyclo[3.1.0]hexane-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHLDDNHSFAQHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2C1CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392786 |

Source

|

| Record name | Methyl Bicyclo[3.1.0]hexane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Bicyclo[3.1.0]hexane-6-carboxylate | |

CAS RN |

90199-02-3 |

Source

|

| Record name | Methyl Bicyclo[3.1.0]hexane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)